

Kinetic Studies of But-3-yn-1-yl Methanesulfonate Reactions: A Comparative Guide

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Compound of Interest

Compound Name: *But-3-yn-1-yl methanesulfonate*

Cat. No.: *B121603*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected kinetic behavior of **But-3-yn-1-yl methanesulfonate** in various nucleophilic substitution reactions. Due to a lack of specific published kinetic data for this compound, this guide leverages established principles of physical organic chemistry and data from analogous systems to predict its reactivity. It further outlines detailed experimental protocols for researchers to conduct their own kinetic studies and objectively compare its performance with alternative substrates.

Theoretical Framework and Reactivity Predictions

But-3-yn-1-yl methanesulfonate is a primary alkyl sulfonate. The methanesulfonate (mesylate) group is an excellent leaving group due to the stability of its resulting anion, which is stabilized by resonance.^{[1][2]} This inherent property suggests that **But-3-yn-1-yl methanesulfonate** will be reactive towards nucleophilic substitution.

The reaction mechanism is anticipated to be a bimolecular nucleophilic substitution (S_N2) process.^{[3][4]} This is characteristic of primary substrates that are not sterically hindered around the reaction center.^{[5][6]} The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile.^{[7][8]}

The presence of a terminal alkyne in the homoallylic position (three carbons away from the reactive center) is not expected to exert a significant electronic effect on the rate of nucleophilic substitution. However, the acetylenic proton is acidic and can be removed by strong bases, making the resulting acetylide a potent nucleophile.[9][10] Care must be taken in the choice of base if only substitution at the primary carbon is desired.

Comparative Kinetic Data (Predicted)

The following tables summarize the predicted kinetic behavior of **But-3-yn-1-yl methanesulfonate** in comparison to other relevant substrates. These predictions are based on general trends observed for SN2 reactions.

Table 1: Predicted Relative Rates of Solvolysis

Substrate	Leaving Group	Solvent (e.g., 80% Ethanol)	Predicted Relative Rate
But-3-yn-1-yl methanesulfonate	-OMs	Protic	1
1-Butyl methanesulfonate	-OMs	Protic	~1
1-Butyl bromide	-Br	Protic	< 1
1-Butyl chloride	-Cl	Protic	<< 1

Note: The methanesulfonate is a significantly better leaving group than bromide or chloride, leading to a faster solvolysis rate.

Table 2: Predicted Relative Rates for SN2 Reactions with a Strong Nucleophile (e.g., NaN₃ in DMF)

Substrate	Nucleophile	Solvent	Predicted Relative Rate
But-3-yn-1-yl methanesulfonate	N3-	Polar Aprotic	1
1-Butyl methanesulfonate	N3-	Polar Aprotic	~1
2-Pentyl methanesulfonate	N3-	Polar Aprotic	< 1 (due to increased steric hindrance)
Neopentyl methanesulfonate	N3-	Polar Aprotic	<< 1 (due to significant steric hindrance)

Note: SN2 reactions are highly sensitive to steric hindrance. As substitution on the alkyl chain increases, the reaction rate is expected to decrease.

Experimental Protocols

To obtain empirical kinetic data for **But-3-yn-1-yl methanesulfonate**, the following experimental protocols can be employed.

General Protocol for Kinetic Studies by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the direct observation of the disappearance of reactants and the appearance of products over time.[\[11\]](#)[\[12\]](#)

Materials:

- **But-3-yn-1-yl methanesulfonate**
- Nucleophile (e.g., sodium azide)
- Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

- Internal standard (e.g., 1,3,5-trimethoxybenzene)
- NMR tubes
- Thermostatted NMR spectrometer

Procedure:

- Prepare a stock solution of **But-3-yn-1-yl methanesulfonate** and the internal standard in the chosen deuterated solvent in a volumetric flask.
- Prepare a stock solution of the nucleophile in the same deuterated solvent.
- Equilibrate the NMR spectrometer to the desired reaction temperature.
- In an NMR tube, combine a known volume of the substrate stock solution.
- Acquire an initial ^1H NMR spectrum ($t=0$) before the addition of the nucleophile.
- Initiate the reaction by adding a known volume of the nucleophile stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
- Process the spectra and integrate the signals corresponding to a unique proton on the starting material and the product relative to the internal standard.
- Plot the concentration of the starting material versus time to determine the rate constant.

General Protocol for Kinetic Studies by Gas Chromatography (GC)

Gas chromatography is suitable for monitoring reactions where the reactants and products are volatile and thermally stable.^{[13][14][15]}

Materials:

- **But-3-yn-1-yl methanesulfonate**
- Nucleophile

- Solvent (e.g., acetonitrile)
- Internal standard (e.g., dodecane)
- Thermostatted reaction vessel
- Gas chromatograph with a suitable column and detector (e.g., FID)
- Quenching solution (e.g., cold diethyl ether)

Procedure:

- Prepare a solution of **But-3-yn-1-yl methanesulfonate** and the internal standard in the reaction solvent in a thermostatted reaction vessel.
- Prepare a solution of the nucleophile in the same solvent.
- Equilibrate both solutions to the desired reaction temperature.
- Initiate the reaction by adding the nucleophile solution to the substrate solution.
- At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a cold quenching solution.
- Inject a small sample of the quenched aliquot into the GC.
- Record the peak areas of the starting material, product, and internal standard.
- Calculate the concentration of the starting material at each time point and plot versus time to determine the rate constant.

General Protocol for Solvolysis Studies by Conductimetry

For solvolysis reactions that produce ions, monitoring the change in conductivity of the solution over time can be an effective method to determine the reaction rate.

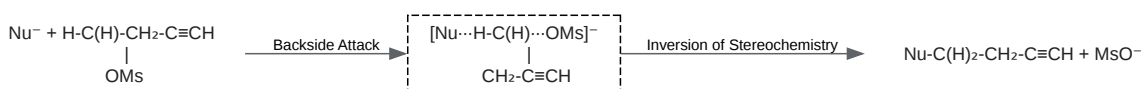
Materials:

- **But-3-yn-1-yl methanesulfonate**
- Solvent (e.g., 80% ethanol/20% water)
- Conductivity meter and probe
- Thermostatted water bath

Procedure:

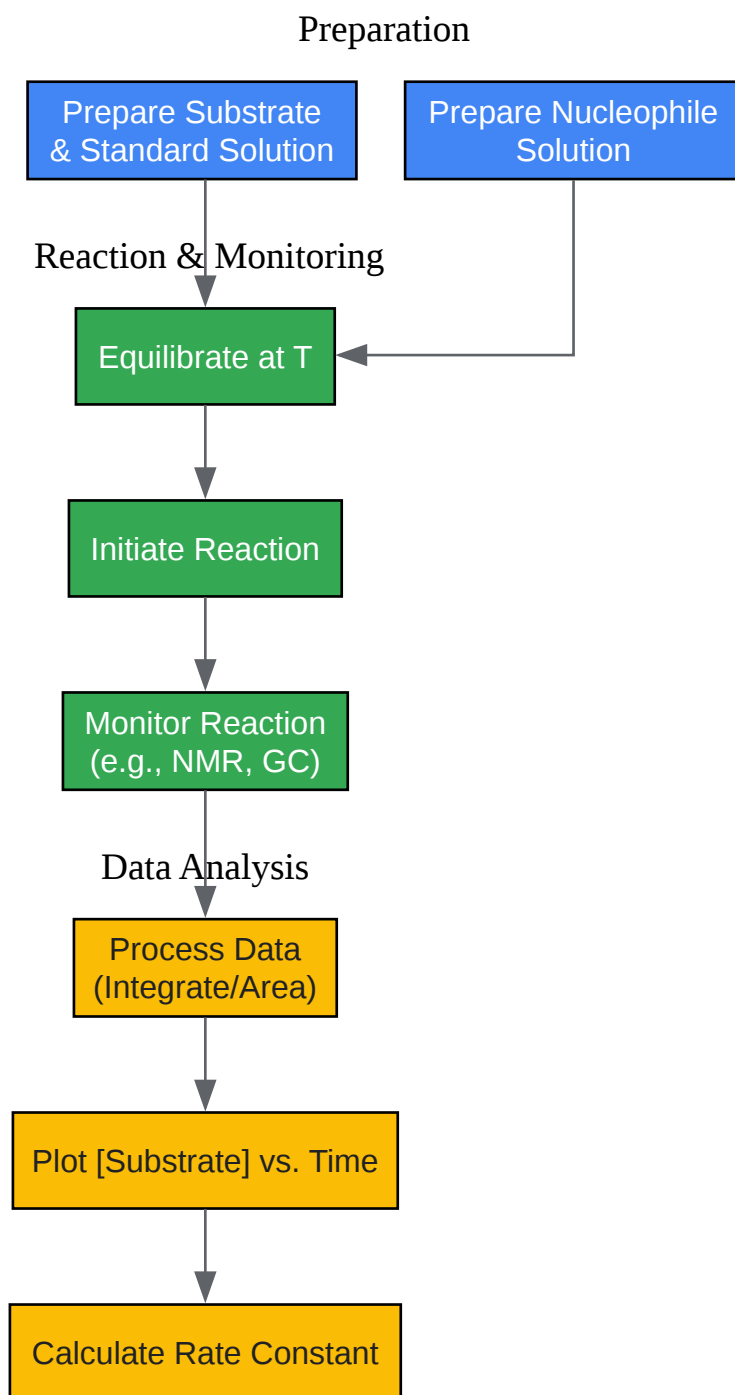
- Place the solvent in a reaction vessel and allow it to reach thermal equilibrium in the thermostatted water bath.
- Immerse the conductivity probe in the solvent and record the initial conductivity.
- Add a small, known amount of **But-3-yn-1-yl methanesulfonate** to the solvent and start timing.
- Record the conductivity of the solution at regular intervals.
- Continue taking readings until the conductivity no longer changes significantly (infinity reading).
- The rate constant can be calculated from the change in conductivity over time.

Mandatory Visualizations



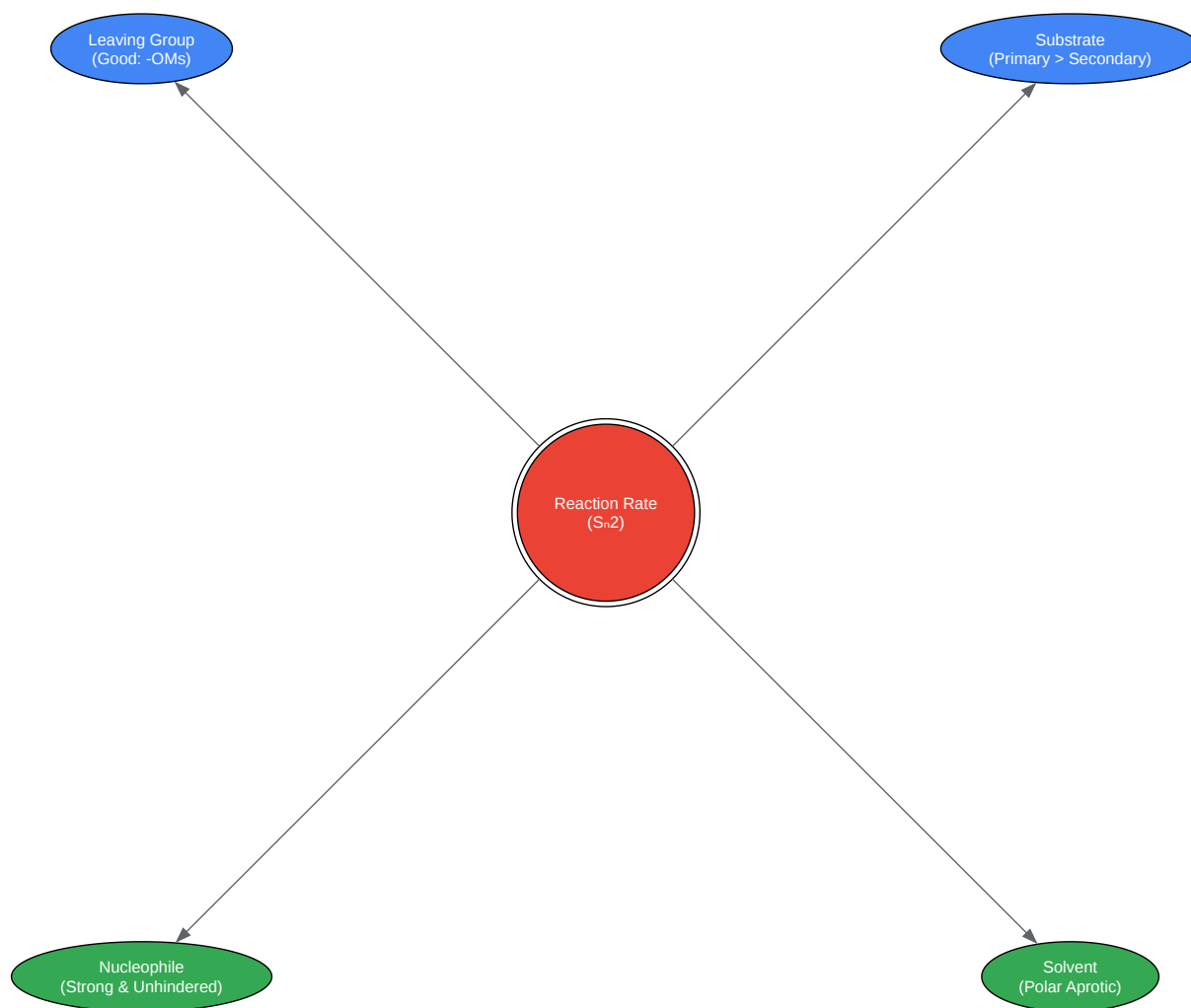
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Caption: Proposed SN2 pathway for the reaction of **But-3-yn-1-yl methanesulfonate**.



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Caption: General experimental workflow for a kinetic study.



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Caption: Factors influencing the rate of SN2 reactions.

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